molecular formula C17H28N4O2S B11709687 8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 25934-58-1

8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11709687
CAS No.: 25934-58-1
M. Wt: 352.5 g/mol
InChI Key: GAAPNDHMKKDURC-UHFFFAOYSA-N
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Description

8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a decylsulfanyl group attached to the purine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,7-dimethylxanthine and decylthiol.

    Formation of Intermediate: The first step involves the reaction of 3,7-dimethylxanthine with a suitable halogenating agent (e.g., bromine or chlorine) to form a halogenated intermediate.

    Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution with decylthiol in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is stirred and heated to the desired temperature.

    Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

    Substitution: The decylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles (e.g., amines, alcohols); reactions are conducted in the presence of a base (e.g., sodium hydroxide) at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Corresponding substituted purine derivatives

Scientific Research Applications

8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other purine derivatives such as caffeine, theobromine, and theophylline.

    Uniqueness: The presence of the decylsulfanyl group distinguishes it from other purine derivatives, imparting unique chemical and biological properties.

Properties

CAS No.

25934-58-1

Molecular Formula

C17H28N4O2S

Molecular Weight

352.5 g/mol

IUPAC Name

8-decylsulfanyl-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H28N4O2S/c1-4-5-6-7-8-9-10-11-12-24-17-18-14-13(20(17)2)15(22)19-16(23)21(14)3/h4-12H2,1-3H3,(H,19,22,23)

InChI Key

GAAPNDHMKKDURC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C

Origin of Product

United States

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